![molecular formula C11H16O2 B2593554 トリシクロ[5.2.1.02,6]デカン-2-カルボン酸 CAS No. 148810-36-0](/img/structure/B2593554.png)
トリシクロ[5.2.1.02,6]デカン-2-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclo[5.2.1.0,2,6]decane-2-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure. This compound is known for its stability and is used in various industrial applications, particularly in the production of fragrances and other chemical products.
科学的研究の応用
Tricyclo[5.2.1.0,2,6]decane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and as a stabilizer in various chemical formulations
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[5.2.1.0,2,6]decane-2-carboxylic acid typically involves the hydrogenation of dicyclopentadiene to form dihydrodicyclopentadiene. This intermediate is then reacted with carbon monoxide and water in the presence of a strong acid, such as sulfuric acid, to produce tricyclo[5.2.1.0,2,6]decane-2-carboxylic acid .
Industrial Production Methods
For industrial production, the method of reacting dihydrodicyclopentadiene with carbon monoxide and ethanol in hydrofluoric acid is preferred due to its high yield and the ease of recovering the catalyst . This method ensures the production of high-purity tricyclo[5.2.1.0,2,6]decane-2-carboxylic acid suitable for various applications.
化学反応の分析
Types of Reactions
Tricyclo[5.2.1.0,2,6]decane-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions include various derivatives of tricyclo[5.2.1.0,2,6]decane-2-carboxylic acid, such as its esters and alcohols .
作用機序
The mechanism of action of tricyclo[5.2.1.0,2,6]decane-2-carboxylic acid involves its interaction with specific molecular targets, leading to various chemical transformations. The pathways involved include the activation of certain enzymes and the modulation of chemical reactions through its stable tricyclic structure .
類似化合物との比較
Similar Compounds
- Tricyclo[5.2.1.0,2,6]decane-4-carboxylic acid
- Tricyclo[5.2.1.0,2,6]decanedimethanol diacrylate
Uniqueness
Tricyclo[5.2.1.0,2,6]decane-2-carboxylic acid is unique due to its high stability and resistance to chemical changes, making it particularly valuable in industrial applications where long-term stability is required .
特性
IUPAC Name |
tricyclo[5.2.1.02,6]decane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-10(13)11-5-1-2-9(11)7-3-4-8(11)6-7/h7-9H,1-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPVMMLQNBPNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCC(C3)C2(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-chloro-2-methyl-N-[2-(morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2593471.png)
![4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2593473.png)
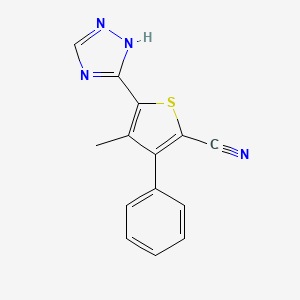
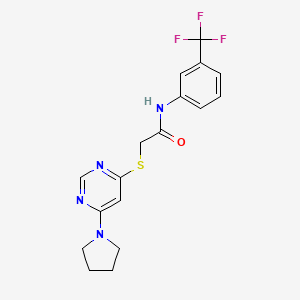
![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B2593477.png)
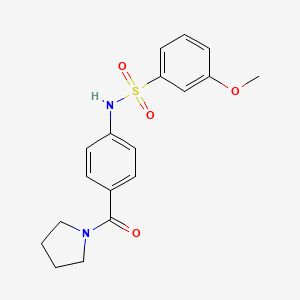
![7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2593481.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide](/img/structure/B2593483.png)
![3-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2593486.png)
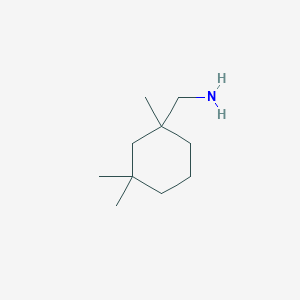
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-cyanobenzamide](/img/structure/B2593490.png)
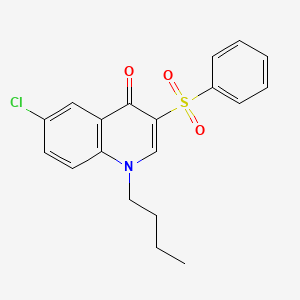
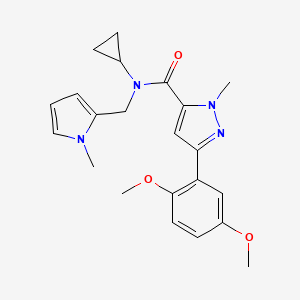
![1-(4-bromophenyl)-5-(3,5-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2593494.png)
